6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
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Description
6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a chemical compound with the CAS Number: 74630-73-2 . Its molecular formula is C12H8N2OS and it has a molecular weight of 228.27 .
Synthesis Analysis
A series of 6-phenylimidazo[2,1-b]thiazole derivatives were synthesized in a study . The structure-activity relationship (SAR) analysis of these compounds based on cellular assays led to the discovery of a number of compounds that showed potent activity against FLT3-dependent human acute myeloid leukemia (AML) cell line MV4-11 . Another study mentioned a general procedure for the preparation of chalcone of imidazothiazole .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H8N2OS/c15-8-10-11(9-4-2-1-3-5-9)13-12-14(10)6-7-16-12/h1-8H . The canonical SMILES is C1=CC=C(C=C1)C2=CN3C=CSC3=N2 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 200.26 g/mol . It has an XLogP3-AA value of 3.5, indicating its lipophilicity . It has no hydrogen bond donors and has 2 hydrogen bond acceptors . The exact mass is 200.04081944 g/mol .Scientific Research Applications
Antitubercular and Antimicrobial Properties
6-Phenylimidazo[2,1-b][1,3]thiazole derivatives have demonstrated potential in the field of antitubercular and antimicrobial research. A study by Kolavi et al. (2006) synthesized a series of these derivatives, finding that certain compounds exhibited inhibitory activity against Mycobacterium tuberculosis and moderate activity against other bacteria and fungi (Kolavi, Hegde, Khazi, & Gadad, 2006).
Synthetic Chemistry Advances
Advancements in synthetic chemistry involving 6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde have been explored. Kamila et al. (2012) reported the synthesis of N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines via microwave-assisted Hantzsch thiazole synthesis, showcasing a novel approach in chemical synthesis (Kamila, Mendoza, & Biehl, 2012).
Structural and Molecular Studies
The study of molecular structure and properties of 6-Phenylimidazo[2,1-b][1,3]thiazole derivatives has been a focus of research. Banu et al. (2010) described the crystal and molecular structure of a related compound, providing insights into the molecular interactions and stability of these molecules (Banu, Lamani, Khazi, & Begum, 2010).
Anticancer Potential
The anticancer properties of 6-Phenylimidazo[2,1-b][1,3]thiazole derivatives have been investigated. Koppireddi et al. (2014) synthesized new derivatives and evaluated their anti-proliferative activity against various human cancer cell lines. Some compounds demonstrated significant cytotoxicity, indicating their potential in cancer therapy (Koppireddi, Chilaka, Avula, Komsani, Kotamraju, & Yadla, 2014).
Antiinflammatory Activity
Research into the antiinflammatory activity of imidazo[2,1-b]thiazole derivatives has shown promising results. A study by Lantos et al. (1984) prepared and examined various isomeric derivatives for their antiinflammatory properties, finding notable potencies in certain compounds (Lantos, Bender, Razgaitis, Sutton, Dimartino, Griswold, & Walz, 1984).
Antiviral Applications
The exploration of antiviral applications of these compounds is also noteworthy. For example, Lozynskyi et al. (2016) synthesized novel thiopyrano[2,3-d]thiazole-6-carbaldehydes, showing anticancer and antiviral activities. This opens up avenues for research in the treatment of viral infections (Lozynskyi, Golota, Zimenkovsky, Atamanyuk, Gzella, & Lesyk, 2016).
Novel Drug Discovery
The discovery of new drug candidates is a key application area. Lin et al. (2015) synthesized 6-phenylimidazo[2,1-b]thiazole derivatives, identifying them as new types of FLT3 inhibitors, offering a novel approach in drug discovery for diseases like acute myeloid leukemia (Lin, Yang, Ma, Li, Zhang, Wang, Xiang, Li, & Yang, 2015).
properties
IUPAC Name |
6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2OS/c15-8-10-11(9-4-2-1-3-5-9)13-12-14(10)6-7-16-12/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHHDLZBYCPJAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50317392 |
Source
|
Record name | 6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50317392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
CAS RN |
74630-73-2 |
Source
|
Record name | 74630-73-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315207 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50317392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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